N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide

Description

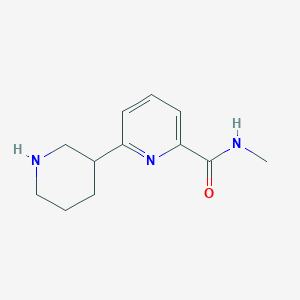

N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a piperidin-3-yl substituent at the 6-position of the pyridine ring and a methyl group on the carboxamide nitrogen.

Properties

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLLHMOYQZQMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.

Attachment of the Pyridine Ring: The pyridine ring is introduced via cyclization reactions, often involving multicomponent reactions or cycloaddition reactions.

Introduction of the Carboxamide Group: The carboxamide group is introduced through amination reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound with potential biological activities, making it of interest in pharmaceutical research. It has a unique chemical structure, featuring a piperidine ring and a pyridine carboxamide group, which contributes to its distinct chemical and biological properties, making it valuable in medicinal chemistry.

Scientific Research Applications

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is used across various scientific disciplines:

- Chemistry It serves as a reference standard in analytical chemistry and is used in synthesizing other complex molecules.

- Biology It is utilized in biological studies to understand its effects on cellular processes and pathways.

- Medicine It is investigated for its potential therapeutic properties and as a precursor for drug development.

- Industry It is used in developing new materials and chemical products.

Neuropharmacological Effects

Studies indicate potential neuropharmacological effects:

- Cognitive Enhancement It may improve cognitive functions and memory by acting on M3R.

- Antidepressant Activity Its interaction with neurotransmitter systems suggests possible antidepressant properties.

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound:

- Inhibition of Tumor Growth In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| FaDu (Hypopharyngeal) | 5.0 |

| A549 (Lung) | 4.5 |

| MCF7 (Breast) | 6.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic uses in inflammatory diseases.

Case Studies

Case studies highlight the diverse applications of the compound:

- Cognitive Disorders A study on animal models demonstrated significant improvements in memory tasks when treated with this compound, supporting its use in cognitive impairment therapies.

- Cancer Treatment Clinical trials are underway to evaluate the efficacy of this compound in combination with other chemotherapeutics for enhanced anticancer activity.

Mechanism of Action

The mechanism of action of N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Notes:

- Target compound : The absence of halogen atoms (e.g., Cl, I) and the presence of the piperidine ring distinguish it from halogenated analogs. This reduces molecular weight (~231 vs. 366–382 g/mol) and likely enhances solubility compared to iodine-containing derivatives .

- Piperidine vs. pyrazoloquinoline: The compound from evidence 8 incorporates a fused pyrazoloquinoline system, which increases aromaticity and molecular weight (357 vs. 231 g/mol), suggesting divergent applications in drug design .

Hypothetical Reactivity and Bioactivity

- Halogenated analogs: Iodine and chlorine substituents in catalog compounds (e.g., HB180, HB181) may enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Piperidine moiety : The piperidin-3-yl group in the target compound could facilitate interactions with GABA receptors or sigma-1 proteins, common targets for CNS therapeutics. This contrasts with the pivalamide group in catalog compounds, which is often used to modulate pharmacokinetics .

Biological Activity

N-Methyl-6-(piperidin-3-yl)pyridine-2-carboxamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, detailing its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Properties

This compound features a pyridine ring substituted with a piperidine moiety. The structural formula can be represented as follows:

This compound belongs to a class of pyridine derivatives known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It has been observed to modulate receptor activity and enzyme functions, which can lead to various therapeutic effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at specific receptor sites, influencing cellular signaling cascades .

3.1 Antiproliferative Effects

Research indicates that compounds within the pyridine class exhibit significant antiproliferative activity against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for assessing potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| This compound | A549 | 0.035 |

These values suggest that modifications in the functional groups can significantly affect the compound's effectiveness against cancer cells .

3.2 Antiviral Activity

Pyridine derivatives, including this compound, have been studied for their antiviral properties, particularly against neurotropic alphaviruses. In preclinical studies, certain analogs demonstrated protective effects against viral infections in mice models . The mechanism likely involves interference with viral replication processes.

4. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyridine ring can significantly alter the compound's potency.

- Piperidine Modifications : Variations in the piperidine structure have been shown to enhance or reduce biological activity.

- Hydrophilicity and Lipophilicity : Balancing these properties is crucial for ensuring adequate bioavailability and permeability across cellular membranes.

5. Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

5.1 Cancer Treatment

A study investigated the compound's effects on tumor growth in vivo, demonstrating significant tumor size reduction when administered alongside conventional chemotherapeutics . The findings suggest that this compound could serve as an adjunct therapy in cancer treatment.

5.2 Neurological Disorders

In models of neurodegenerative diseases, this compound exhibited neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers . This suggests potential applications in treating conditions like Alzheimer's disease.

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies will help elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.